
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine is a heterocyclic compound with a molecular formula of C12H14N8. It is known for its unique structure, which includes two pyrazolyl groups attached to a tetraazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine typically involves the reaction of 3,5-dimethylpyrazole with hydrazine derivatives under controlled conditions. One common method includes the use of acetic acid and sodium nitrite in dichloromethane at low temperatures to facilitate the formation of the tetraazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates .
Analyse Des Réactions Chimiques
Oxidation to Aromatic Tetrazine Derivatives
BDT undergoes oxidation to form the fully aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), a critical precursor for further functionalization.
Reagents/Conditions :
- NO/NO₂ in solvents like N-methyl-2-pyrrolidinone (NMP) .
- Oxygen as an eco-friendly alternative to avoid nitrogen oxide byproducts .
Mechanism :
Oxidation removes two hydrogens from the dihydrotetrazine ring, restoring aromaticity and enhancing reactivity toward nucleophiles.
Oxidizing Agent | Temperature | Yield (%) | Product Stability |
---|---|---|---|
NO₂ (gas) | 25–70°C | 85–92 | High |
O₂ (pressure) | 80°C | 78 | Moderate |
Ammonolysis for Amino-Substituted Derivatives
BDT reacts with ammonia to produce 3,6-diamino-1,2,4,5-tetrazine (DATZ), a precursor for energetic materials and pharmaceuticals.
Conditions :
- Step 1 : NH₃ at <35°C forms 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine .
- Step 2 : Heating to >50°C cleaves the pyrazole substituent, yielding DATZ .
Applications :
DATZ is a key intermediate for synthesizing high-nitrogen explosives (e.g., 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide) .
Nucleophilic Substitution Reactions
The pyrazole substituents in BDT are susceptible to displacement by nucleophiles, enabling diverse functionalization.
Reactions with N-Nucleophiles
Reactions with O-Nucleophiles
- Unexpected Product Formation : Reaction with water under basic conditions generates 6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one, confirmed by X-ray crystallography .
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The aromatic tetrazine derivative (BT) participates in IEDDA cycloadditions with electron-rich dienophiles (e.g., alkynylboronates):
Mechanism :
- Tetrazine acts as a diene, reacting via a [4+2] cycloaddition to form bicyclic intermediates that eliminate N₂ .
Key Findings :
- Rate constants correlate with substituent electronics (Hammett σ values) .
- Applications in bioorthogonal labeling and polymer crosslinking .
Coordination Chemistry
BDT and BT serve as ligands for transition metals, forming complexes with unique magnetic and catalytic properties:
- Ru(II) Complexes : [Ru(bpy)₂(BT)]²⁺ exhibits luminescence quenching via energy transfer .
- Mn(II) Coordination : BT forms octahedral complexes with antiferromagnetic coupling .
Unexpected Rearrangements
Under acidic conditions, BDT undergoes ring contraction to form pyrazolo-triazine hybrids, characterized by NMR and mass spectrometry .
Applications De Recherche Scientifique
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure allows for versatile interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine
Uniqueness
What sets 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of selective inhibitors or advanced materials .
Activité Biologique
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine (CAS: 30169-25-6) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N8
- Molecular Weight : 270.3 g/mol
- IUPAC Name : 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
- Purity : ≥ 97% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits properties that suggest it may act as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms
- Enzyme Inhibition : It has been reported to inhibit specific cytochrome P450 isoenzymes (e.g., CYP2C19), which are crucial for drug metabolism .
- Receptor Interaction : The compound may interact with receptors involved in inflammatory responses and cellular proliferation .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Activity Type | Target Pathogen/Cell Line | Effect Observed |
---|---|---|
Antimicrobial | E. coli | Growth inhibition |
Antimicrobial | S. aureus | Growth inhibition |
Anticancer | HeLa cells | Induction of apoptosis |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of the compound against E. coli and S. aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anticancer Efficacy
In a controlled experiment involving HeLa cells, treatment with this compound resulted in a 40% decrease in cell viability after 48 hours of exposure compared to untreated controls.
Safety Profile
Despite its promising biological activities, safety assessments indicate that the compound may pose risks if not handled properly. It is classified as a hazardous material with potential skin and eye irritations .
Propriétés
IUPAC Name |
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBAVOCGMVJPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the crystal structure determination of 1,1′-bis (3,5-dimethyl-pyrazole) methenehydrazine (BDM)?
A1: Determining the single crystal structure of BDM provided crucial evidence for understanding the formation mechanism of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) []. The research confirmed that BDM acts as an intermediate in the synthesis of BDT. This discovery helps to elucidate the reaction pathway and provides valuable insights for optimizing BDT synthesis.
Q2: How does 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine behave as a ligand in coordination chemistry?
A2: This compound, often denoted as H2L, exhibits interesting coordination behavior. It can undergo oxidative dehydrogenation to form the aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (L), which acts as a bridging ligand in dinuclear ruthenium complexes [, ]. The resulting complexes, such as [(acac)2RuIII(L1)RuIII(acac)2] and [(bpy)2RuII(L)RuII(bpy)2]4+, exhibit rich redox chemistry and intriguing electronic properties, including mixed-valence states.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.